molecular formula C15H30O5Si B026713 Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate CAS No. 91424-39-4

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

Cat. No. B026713
CAS RN: 91424-39-4
M. Wt: 318.48 g/mol
InChI Key: PPZUZFQSSULNGN-UHFFFAOYSA-N
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Description

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is a chemical compound with specific properties and uses in organic synthesis and chemical reactions.

Synthesis Analysis

A practical synthesis approach for related esters, like 3-hydroxyglutaric acid monoesters, involves enzymatic hydrolysis, which offers efficient enantio-selective synthesis in large scale and excellent yield (Monteiro, Braun, & Goffic, 1990). Additionally, the synthesis of discrete mass oligomers of poly(butylene glutarate) is achieved using an iterative divergent−convergent strategy from glutaric anhydride and butanediol (Williams, Chapman, & Hercules, 2003).

Molecular Structure Analysis

The molecular structure of compounds like diethyl 3-(tert-Butyldimethylsilyloxy)glutarate can be elucidated using techniques such as X-ray crystallography, as demonstrated in studies of similar silyl-protected compounds (Walford et al., 1997).

Chemical Reactions and Properties

The tert-butyldimethylsilyl group in similar compounds plays a crucial role in chemical reactions, such as cycloaddition reactions, where it influences the outcome and yield of the products (Tamura et al., 2007).

Physical Properties Analysis

Physical properties, including stability and solubility, are essential for the practical application of this compound in organic synthesis. Studies on similar silyl-protected compounds provide insights into their stability under various conditions, which is critical for their use in synthesis (Corey & Venkateswarlu, 1972).

Chemical Properties Analysis

The chemical properties of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate, such as reactivity and interaction with other chemical entities, are influenced by the presence of the tert-butyldimethylsilyl group. This group affects the compound's reactivity in synthesis and chemical transformations (Ellman, Owens, & Tang, 2002).

Scientific Research Applications

Enzymatic Synthesis

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate plays a role in the enzymatic synthesis of certain compounds. For instance, Monteiro et al. (1990) demonstrated its use in the enantio-selective synthesis of 3-hydroxyglutaric acid ethyl and t-butyl monoesters, utilizing industrial enzymes for efficient large-scale production (Monteiro, Braun, & Goffic, 1990).

Organic Synthesis

In organic synthesis, diethyl 3-(tert-Butyldimethylsilyloxy)glutarate is used for intermolecular cycloaddition reactions. Tamura et al. (2007) explored its treatment with various alkenes, leading to the formation of isoxazolidines, a compound useful in synthetic chemistry (Tamura et al., 2007).

Biopolymer Synthesis

This compound is also significant in the synthesis of biopolymers. Zhao et al. (2016) used it in the lipase-catalyzed synthesis of poly(ethylene glutarate), demonstrating that ultrasound can enhance the reaction, thus offering a more efficient and environmentally friendly approach to polymer synthesis (Zhao et al., 2016).

Protection in Hydroxyl Group Synthesis

Corey and Venkateswarlu (1972) highlighted the use of tert-butyldimethylsilyl derivatives, like diethyl 3-(tert-Butyldimethylsilyloxy)glutarate, in protecting hydroxyl groups during chemical synthesis. This method is crucial for maintaining the stability of hydroxyl groups in various chemical environments (Corey & Venkateswarlu, 1972).

Photolithography and Material Science

In the field of material science and photolithography, this compound has been used to synthesize resist materials for 193-nm lithography, as shown by Kim, Yun, and Kwon (2002), providing key materials with good transmittance and etch resistance for this advanced technology (Kim, Yun, & Kwon, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZUZFQSSULNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536925
Record name Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

CAS RN

91424-39-4
Record name Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of imidazole (40.85 g, 600 mmole) in dry CH2Cl2 (300 ml) was added dropwise a solution of t-butyldimethylsilyl chloride (45.2 g, 300 mmole) in dry CH2Cl2 (100 ml). After 15 minutes, the solution was treated dropwise over a 40 minute period with a solution of diethyl 3-hydroxyglutarate (40.8 g, 200 mmole) in CH2Cl2 (100 ml). After stirring at room temperature under argon for 18 hours, the mixture was washed with water and saturated NaCl solution, dried over Na2SO4 and evaporated. The crude product (73.04 g) was purified by chromatography on Merck silica gel (4000 ml), eluting with ethyl ether-hexane (1:9) to give title compound (~65 g, theory 63.6) as a colorless oil.
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40.85 g
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45.2 g
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300 mL
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100 mL
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40.8 g
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100 mL
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Synthesis routes and methods II

Procedure details

Imidazole and tert-butylchlorodimethylsilane are added to a solution of diethyl 3-hydroxyglutarate in methylene chloride, and the reaction is performed to give diethyl 3-[(tert-butydimethylsilyl)oxy]pentanedioate.
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